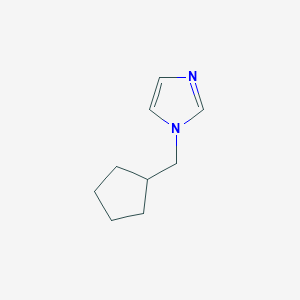

1-(Cyclopentylmethyl)imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2 |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

1-(cyclopentylmethyl)imidazole |

InChI |

InChI=1S/C9H14N2/c1-2-4-9(3-1)7-11-6-5-10-8-11/h5-6,8-9H,1-4,7H2 |

InChI Key |

CTTNZPXRMSNPHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CN2C=CN=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 1 Cyclopentylmethyl Imidazole and Imidazole Derivatives

Electrophilic and Nucleophilic Substitution Mechanisms

The imidazole (B134444) ring is susceptible to both electrophilic and nucleophilic attacks, although the former is generally more facile. The N-1 substituent, such as the cyclopentylmethyl group in 1-(Cyclopentylmethyl)imidazole, influences the regioselectivity of these reactions but does not fundamentally alter the inherent reactivity of the imidazole core.

Electrophilic Aromatic Substitution:

Electrophilic substitution is a characteristic reaction of aromatic compounds, and imidazoles readily participate in such transformations. globalresearchonline.netwikipedia.orgbyjus.com The reaction proceeds through a two-step mechanism: the initial attack of the aromatic π-electrons on an electrophile to form a positively charged intermediate known as an arenium ion or sigma complex, followed by the deprotonation of an adjacent carbon to restore aromaticity. byjus.commasterorganicchemistry.com

For the imidazole ring, electrophilic attack is favored at the C4 and C5 positions due to the formation of a more stable resonance-hybrid intermediate. globalresearchonline.net Attack at the C2 position is less favorable as it involves a canonical form with a positive charge on the N3 nitrogen, which is electronically disfavored. globalresearchonline.net However, if the C4 and C5 positions are blocked, substitution can occur at the C2 position. The general mechanism for electrophilic aromatic substitution on an N-substituted imidazole is as follows:

Formation of the Electrophile (E+): A strong electrophile is generated, often with the aid of a Lewis acid catalyst.

Nucleophilic Attack by the Imidazole Ring: The π-electron system of the imidazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex).

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the imidazole ring.

Common electrophilic substitution reactions for imidazoles include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. globalresearchonline.netwikipedia.org

Nucleophilic Substitution:

Nucleophilic substitution on the imidazole ring is significantly less common than electrophilic substitution. The electron-rich nature of the aromatic ring generally repels nucleophiles. However, nucleophilic substitution can occur, particularly at the C2 position, if the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net Halogenated imidazoles, for instance, can undergo nucleophilic displacement of the halide. gacariyalur.ac.in

The mechanism for nucleophilic aromatic substitution (SNAr) on an activated imidazole derivative typically involves:

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a good leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. This step is usually the rate-determining step. masterorganicchemistry.com

Departure of the Leaving Group: The leaving group departs, taking the bonding electrons with it, which re-establishes the aromaticity of the imidazole ring. masterorganicchemistry.com

A computational study using Density Functional Theory (DFT) has investigated the nucleophilic substitution reaction between imidazole and various 2-bromo-1-arylethanone derivatives, providing insights into the reaction mechanism at a molecular level. researchgate.net

| Substitution Type | Preferred Position(s) | Activating/Directing Groups | General Mechanism | Key Intermediates |

| Electrophilic | C4, C5 | Electron-donating groups (e.g., alkyl) | SEAr | Arenium ion (sigma complex) |

| Nucleophilic | C2 | Electron-withdrawing groups (e.g., nitro, halo) | SNAr | Meisenheimer complex |

Cyclization Reaction Pathways

Cyclization reactions are fundamental in synthesizing the imidazole core and its fused derivatives. Various synthetic strategies have been developed that proceed through distinct cyclization pathways.

One notable method is the nickel-catalyzed cyclization of amido-nitriles . This reaction is proposed to proceed via the nickel-catalyzed addition to the nitrile group, followed by proto-demetallation, tautomerization, and a final dehydrative cyclization to yield 2,4-disubstituted imidazoles. rsc.orgresearchgate.net

Another powerful technique is the rhodium-catalyzed transannulation of 1,2,3-triazoles with nitriles . This reaction is believed to involve rhodium iminocarbenoid intermediates. The proposed mechanism involves the nucleophilic attack of the nitrile on the rhodium-carbenoid, leading to a ylide intermediate. This ylide can then cyclize to a zwitterion which, upon loss of the metal catalyst, forms the imidazole ring. nih.govacs.org

Iodine-promoted cyclization reactions offer a metal-free approach to imidazole synthesis. For instance, the cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN₃) mediated by iodine can produce imidazole-4-carboxylic acid derivatives. researchgate.net Similarly, iodine can promote the oxidative cyclization of aryl amines to form N-alkylbenzimidazoles. researchgate.net The mechanism of these iodine-promoted reactions can involve the formation of an iodotriazolium or iodoamine intermediate, which then undergoes cyclization. nih.gov

Furthermore, silver-catalyzed cyclization of propargylamines with ketenimines represents another pathway to substituted imidazoles. This reaction proceeds through a nucleophilic addition followed by a silver-catalyzed electrophilic cyclization of the alkyne. chim.it

| Cyclization Method | Catalysts/Reagents | Key Mechanistic Steps | Resulting Imidazole Substitution |

| Nickel-catalyzed cyclization | Ni(0) catalyst | Addition to nitrile, tautomerization, dehydrative cyclization | 2,4-disubstituted |

| Rhodium-catalyzed transannulation | Rh(II) catalyst | Formation of Rh-carbenoid, nucleophilic attack by nitrile, cyclization | 1,2,4-trisubstituted |

| Iodine-promoted cyclization | I₂, TMSN₃ | Formation of iodo-intermediate, intramolecular cyclization | Variably substituted |

| Silver-catalyzed cyclization | AgOTf | Nucleophilic addition, electrophilic cyclization of alkyne | 1,2,5-trisubstituted |

Radical and Redox-Driven Transformations

The imidazole ring can participate in transformations initiated by radical species and can undergo redox reactions. The atmospheric oxidation of imidazole, initiated by hydroxyl (•OH) and nitrate (B79036) (NO₃•) radicals, has been a subject of detailed computational and experimental studies. acs.orgnih.gov

The reaction of imidazole with •OH radicals can proceed through two main pathways:

Radical Addition: The •OH radical adds to the C2, C4, or C5 positions of the imidazole ring. This is generally the more favorable pathway.

Hydrogen Abstraction: The •OH radical abstracts a hydrogen atom from one of the C-H bonds or the N-H bond (in unsubstituted imidazole).

Computational studies have shown that for the reaction with NO₃• radicals, hydrogen abstraction from the N-H group has a very low energy barrier, while addition reactions are also favorable. acs.org The rate constants for the reaction of various methyl- and ethyl-substituted imidazoles with •OH radicals have been experimentally determined, providing valuable kinetic data for these radical-driven processes. nih.gov

Ozone (O₃) can also react with imidazole through addition to the double bonds via a Criegee-type mechanism or by abstracting a hydrogen atom to form imidazolyl radicals. acs.org

Redox transformations of imidazole derivatives can be influenced by the substituents on the ring and the coordination to metal centers. The electrochemical behavior of ferrocenyl imidazole derivatives has been studied, revealing quasi-reversible redox waves for both the ferrocenyl and imidazole moieties. organic-chemistry.org

| Radical Species | Reaction Pathways | Key Intermediates/Products |

| Hydroxyl radical (•OH) | Addition to C=C bonds, H-abstraction | Hydroxyimidazolyl radical adducts |

| Nitrate radical (NO₃•) | H-abstraction from N-H, Addition to C=C bonds | Imidazolyl radical, Nitrooxy-imidazole adducts |

| Ozone (O₃) | Addition to C=C bonds (Criegee mechanism), H-abstraction | Ozonides, Imidazolyl radicals |

Transition State Analysis in Catalyzed Reactions

Transition state analysis is a critical tool for understanding the kinetics and mechanisms of chemical reactions, particularly those that are catalyzed. By characterizing the geometry and energy of the transition state—the highest energy point along the reaction coordinate—researchers can gain insights into the factors that control the reaction rate and selectivity.

In the context of imidazole chemistry, computational methods, especially DFT, are extensively used to perform transition state analysis. For instance, in the rhodium-catalyzed transannulation of 1,2,3-triazoles, theoretical calculations can be employed to model the various proposed intermediates and transition states, helping to distinguish between different possible mechanistic pathways (e.g., stepwise vs. concerted cyclization). nih.gov

A DFT study on the addition of phenylacetylene (B144264) to an N-heterocyclic carbene (NHC)-borane, which proceeds through an imidazole radical intermediate, identified the transition states for the key steps of the reaction. This analysis revealed that weak interactions between the imidazole ring and the phenyl ring in the transition state significantly influence the stereoselectivity of the product. mdpi.com

Similarly, for the base-mediated 7-exo-dig cyclization to form imidazole-fused 1,4-benzoxazepines, DFT calculations were used to determine the transition state energy of the intramolecular propargyl transfer, providing a quantitative measure of the kinetic barrier for this step. nih.gov

The analysis of transition states is not limited to synthetic reactions. In the study of the atmospheric oxidation of imidazole, transition state theory is used in conjunction with computational chemistry to calculate the rate constants for the reactions with hydroxyl radicals, providing data that can be used in atmospheric models.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, with Density Functional Theory (DFT) at the forefront, has become an indispensable tool for elucidating the detailed mechanisms of reactions involving imidazole and its derivatives. mdpi.combohrium.comacs.org These methods allow for the in-silico investigation of reaction pathways, the characterization of transient intermediates and transition states, and the prediction of kinetic and thermodynamic parameters.

For the synthesis of imidazoles, DFT calculations have been used to:

Clarify the mechanism of base-mediated cyclization reactions, including identifying the most favorable reaction routes and rationalizing the formation of unexpected products. nih.gov

Investigate the mechanism of nickel-catalyzed C-H arylation and alkenylation of imidazoles, suggesting that the C-H activation step is turnover-limiting. nih.gov

Model the excited state intramolecular proton transfer (ESIPT) in imidazole-based systems, showing that the intramolecular hydrogen bond is strengthened in the excited state, which facilitates the proton transfer. nih.gov

In the study of imidazole reactivity, computational approaches have been applied to:

Analyze the nucleophilic substitution reaction of imidazole with 2-bromo-1-arylethanones, calculating geometries, energies, and frontier molecular orbitals of the reactants, intermediates, and products. researchgate.net

Investigate the radical-driven oxidation of imidazole in the atmosphere, mapping out complex potential energy surfaces and predicting product distributions under various atmospheric conditions. rsc.orgresearchgate.net

Explore the electronic structure of metal-imidazole complexes to understand their reactivity and potential as anticancer agents. mdpi.com

The synergy between experimental and computational studies provides a comprehensive understanding of the chemical behavior of imidazole derivatives. Computational models can rationalize experimental observations and predict the outcomes of new reactions, thereby guiding the design of novel synthetic routes and functional molecules based on the imidazole scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR Analysis

In a hypothetical ¹H-NMR spectrum of 1-(Cyclopentylmethyl)imidazole, distinct signals would be expected for the protons of the imidazole (B134444) ring and the cyclopentylmethyl substituent. The three protons on the imidazole ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the aromatic and electron-withdrawing nature of the ring. The proton at the C2 position would likely be the most downfield signal, appearing as a singlet. The protons at the C4 and C5 positions would appear as two distinct signals, likely singlets or narrow doublets.

The protons of the cyclopentylmethyl group would appear in the upfield region. The two methylene (B1212753) protons (CH₂) directly attached to the imidazole nitrogen would be expected around δ 3.8-4.2 ppm. The single methine proton (CH) on the cyclopentane (B165970) ring would likely be a multiplet, and the remaining eight methylene protons of the cyclopentane ring would produce a series of complex, overlapping multiplets further upfield (typically δ 1.2-2.0 ppm).

Table 4.1.1: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2 | ~7.5 - 8.0 | s |

| Imidazole H-4 | ~7.0 - 7.5 | s or d |

| Imidazole H-5 | ~7.0 - 7.5 | s or d |

| N-CH₂ | ~3.8 - 4.2 | d |

| Cyclopentyl-CH | ~1.8 - 2.2 | m |

¹³C-NMR Analysis

The ¹³C-NMR spectrum would complement the ¹H-NMR data. The imidazole ring carbons would resonate at lower field; C2 is typically found around δ 135-140 ppm, while C4 and C5 would appear around δ 120-130 ppm. The carbons of the cyclopentylmethyl group would be found at higher field. The methylene carbon attached to the nitrogen (N-CH₂) would be expected in the δ 45-55 ppm range. The methine carbon of the cyclopentane ring would be in the δ 35-45 ppm range, and the remaining cyclopentane methylene carbons would appear in the δ 25-35 ppm region.

Table 4.1.2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Imidazole C-2 | ~135 - 140 |

| Imidazole C-4 | ~120 - 130 |

| Imidazole C-5 | ~120 - 130 |

| N-CH₂ | ~45 - 55 |

| Cyclopentyl-CH | ~35 - 45 |

| Cyclopentyl-CH₂ | ~25 - 35 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about functional groups and bonding.

The IR spectrum of this compound would show characteristic C-H stretching vibrations for the aromatic imidazole ring (above 3000 cm⁻¹) and the aliphatic cyclopentyl group (below 3000 cm⁻¹). The C=N and C=C stretching vibrations of the imidazole ring would appear in the 1400-1600 cm⁻¹ region.

Identification of Hydrogen-Bonding Interactions

In the absence of N-H protons in this compound, classical hydrogen bonding involving the imidazole ring is not possible. However, intermolecular interactions involving the C-H bonds of the imidazole ring and the lone pair on the N3 nitrogen of another molecule (C-H···N interactions) could potentially be observed, though these are typically weak and may be difficult to detect definitively by standard IR spectroscopy.

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRAS) Applications

SEIRAS is a highly sensitive technique used to study molecules adsorbed on metal surfaces. While no specific SEIRAS studies on this compound have been reported, this technique could theoretically be used to study the orientation and interaction of this molecule on a metal surface, which is relevant in fields like catalysis and sensor technology.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The electron ionization (EI) mass spectrum of this compound (C₉H₁₄N₂) would be expected to show a molecular ion peak (M⁺) at m/z 150.

The fragmentation pattern would likely involve the cleavage of the cyclopentylmethyl group. A primary fragmentation pathway would be the loss of the cyclopentyl group (C₅H₉•, mass 69), leading to a fragment at m/z 81, corresponding to the [CH₂-imidazole]⁺ fragment. Another significant fragmentation would be the cleavage at the benzylic-like position, resulting in a cyclopentylmethyl cation [C₅H₉CH₂]⁺ at m/z 83 and an imidazole radical. Further fragmentation of the imidazole ring itself would also occur, leading to smaller characteristic fragments.

Table 4.3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Identity |

|---|---|

| 150 | [M]⁺ (Molecular Ion) |

| 83 | [C₅H₉CH₂]⁺ |

Rotational Spectroscopy for Gas-Phase Structure and Dynamics

Rotational spectroscopy is a high-resolution technique that measures the transition energies between quantized rotational states of molecules in the gas phase. wikipedia.orglibretexts.org By analyzing the rotational spectrum, typically obtained via microwave spectroscopy, highly precise values for the moments of inertia can be determined. wikipedia.org This information allows for the accurate determination of molecular geometries, including bond lengths and angles, for isolated molecules, providing a benchmark for quantum chemical calculations. ifpan.edu.pl

For this compound, this technique would be invaluable for understanding its gas-phase conformational landscape. The molecule's flexibility is primarily due to the rotation around the C-C and C-N bonds of the cyclopentylmethyl substituent and the puckering of the cyclopentane ring. These motions can lead to multiple stable conformers, each with a unique rotational spectrum. mst.eduuni-kiel.de

Expected Research Findings:

Conformational Analysis: Rotational spectroscopy would allow for the unambiguous identification of the different conformers of this compound present in the gas phase. By comparing the experimentally determined rotational constants (A, B, and C) with those predicted by ab initio quantum chemical calculations, the specific geometry of each observed conformer can be established. sns.it

Structural Parameters: A detailed analysis of the spectra for various isotopologues (e.g., containing ¹³C or ¹⁵N) would enable the precise determination of the heavy-atom coordinates, yielding accurate bond lengths and angles for the imidazole and cyclopentyl moieties.

Internal Dynamics: The cyclopentylmethyl group attached to the imidazole ring can undergo internal rotation. This motion can cause splitting in the rotational transitions, and the analysis of these splittings would provide information on the barrier to internal rotation, offering insight into the molecule's flexibility and dynamic behavior.

Hypothetical Rotational Constants for this compound Conformers: The following table presents hypothetical rotational constants for plausible conformers, calculated using computational chemistry methods. Experimental verification would be required to confirm these structures.

| Conformer | A (MHz) | B (MHz) | C (MHz) |

| Extended | 1500 | 500 | 450 |

| Folded | 1300 | 600 | 550 |

| Twisted | 1400 | 550 | 500 |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.orgnih.gov When applied to this compound, XPS can provide detailed information about the different chemical environments of the carbon and nitrogen atoms. acs.org

The core principle of XPS involves irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The binding energy of each electron is characteristic of the element and its specific chemical environment.

Expected Research Findings:

Elemental Composition: XPS survey scans would confirm the presence of carbon and nitrogen, providing their relative atomic concentrations on the surface of a sample.

Chemical State Analysis: High-resolution scans of the C 1s and N 1s regions would reveal distinct peaks corresponding to the different chemical environments of these atoms in the molecule.

N 1s Spectrum: The imidazole ring contains two distinct nitrogen atoms: a pyridinic-type nitrogen (-N=) and a pyrrolic-type nitrogen (>N-). These two environments have different electron densities, which would result in two separate peaks in the N 1s spectrum. nih.govresearchgate.net Studies on similar imidazole-containing compounds show that the pyridinic nitrogen typically appears at a lower binding energy (around 398.7 eV) compared to the pyrrolic or imidazolium (B1220033) nitrogen (around 400.8 eV). researchgate.netacs.org

C 1s Spectrum: The C 1s spectrum would be more complex, with multiple overlapping peaks. The carbon atoms in the imidazole ring are in different chemical states than the aliphatic carbons of the cyclopentyl ring and the methylene bridge. Deconvolution of the C 1s spectrum would allow for the identification of C-C, C-H, C-N, and N-C=N bonds. researchgate.net

Hypothetical XPS Binding Energies for this compound: This table provides expected binding energy ranges for the nitrogen and carbon core levels, based on data from analogous compounds. researchgate.netnih.gov

| Core Level | Chemical Environment | Expected Binding Energy (eV) |

| N 1s | Pyridinic (-N=) | 398.5 - 399.5 |

| N 1s | Pyrrolic (>N-CH₂-) | 400.0 - 401.0 |

| C 1s | Aliphatic (Cyclopentyl, -CH₂-) | 284.8 - 285.5 |

| C 1s | Imidazole Ring (C-N) | 285.6 - 286.5 |

| C 1s | Imidazole Ring (N-C=N) | 286.5 - 287.5 |

Computational Chemistry and Cheminformatics Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules to determine optimized geometries, electronic properties, and vibrational frequencies.

Electronic structure analysis through DFT provides fundamental insights into the reactivity and properties of a molecule. This analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity.

In studies of various imidazole (B134444) and benzimidazole derivatives, DFT calculations have been used to map the electron density and molecular electrostatic potential (MEP). researchgate.neteurjchem.com These maps reveal the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which are key to understanding intermolecular interactions. researchgate.net For instance, in N-1-sulfonyl substituted benzimidazoles, DFT analysis has been used to explore charge transfer phenomena within the molecules, which is critical for applications in nonlinear optics. nih.gov Such analyses for 1-(Cyclopentylmethyl)imidazole would identify the nitrogen atoms of the imidazole ring as primary sites for electrophilic attack and potential coordination with metal ions. wikipedia.org

Table 1: Illustrative Electronic Properties from DFT Analysis of Imidazole Derivatives Note: This table presents typical data obtained for related compounds, not specifically for this compound.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.0 to 5.5 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.0 to 5.0 Debye | Measures molecular polarity |

DFT calculations are highly effective for predicting the vibrational spectra (infrared and Raman) of molecules. By calculating the harmonic frequencies, researchers can assign specific vibrational modes to the peaks observed in experimental spectra. semanticscholar.orgsci.am Studies on the parent imidazole molecule have successfully assigned characteristic vibrations, such as C-H stretching in the 3100-3000 cm⁻¹ region, N-H stretching around 3376 cm⁻¹, and various C-N stretching modes between 1486 and 1325 cm⁻¹. sci.am

For more complex systems like protonated imidazole and its water complexes, advanced calculations can account for anharmonic effects, leading to excellent agreement with experimental data. nih.govresearchgate.net These studies show that factors like hydration and hydrogen bonding can significantly shift vibrational frequencies, particularly for N-H stretching modes. nih.gov A similar vibrational analysis of this compound would allow for the theoretical assignment of its infrared spectrum, including the characteristic modes of the imidazole ring and the attached cyclopentylmethyl group.

Conformational analysis is used to identify the most stable three-dimensional arrangements of a molecule. The flexibility of the cyclopentylmethyl substituent attached to the imidazole ring allows for multiple possible conformations. DFT calculations can determine the optimized geometry of these conformers and their relative energies, thus predicting the most likely shape of the molecule. nih.gov

Studies on complex cyclophanes containing imidazole units have used DFT to analyze the stability of different conformations, such as syn and anti arrangements, finding that the calculated energy preferences align well with experimental observations from NMR and X-ray diffraction. rsc.org In other imidazole-amino acid hybrids, the molecular conformation has been shown to be influenced by environmental polarity and the formation of intramolecular hydrogen bonds. nih.gov For this compound, a conformational search would likely focus on the rotation around the bond connecting the methylene (B1212753) bridge and the cyclopentyl ring, as well as the bond between the methylene and the imidazole ring, to identify the global minimum energy structure.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.

Molecular docking simulations predict how this compound would fit into the active site of a target protein. The process generates various possible binding poses and scores them based on a function that estimates the binding affinity, often expressed in kcal/mol. arabjchem.org Numerous studies on imidazole derivatives have used this approach to predict their potential as inhibitors of various enzymes.

For example, different series of imidazole derivatives have been docked against targets for antimicrobial and anticancer activity. arabjchem.orgresearchgate.netnih.gov In one such study, imidazole derivatives were evaluated as inhibitors of the enzyme L-glutamine: D-fructose-6-phosphate amidotransferase, a target for antimicrobial agents. arabjchem.orgresearchgate.net The results showed that the compounds had a high affinity for the active site, indicating their potential as inhibitors. arabjchem.orgresearchgate.net Similarly, novel imidazole-1,2,3-triazole hybrids were docked against glycogen synthase kinase-3β (GSK-3β), a target in cancer therapy, revealing good binding interactions that correlated with in vitro cytotoxicity results. nih.gov

Table 2: Example of Molecular Docking Results for Imidazole Derivatives Against a Protein Target Note: This table is illustrative and shows representative data from studies on various imidazole compounds, not this compound.

| Compound Series | Protein Target | Binding Affinity (kcal/mol) |

|---|---|---|

| Imidazole-Pyrazole Hybrids | GlcN-6-P synthase | -7.5 to -8.9 |

| Imidazole-Triazole Hybrids | Glycogen Synthase Kinase-3β | -8.2 to -9.5 |

| Bisimidazole Derivatives | SARS-CoV-2 Main Protease | -7.8 to -8.5 |

| Imidazolone Derivatives | HepG2 Cancer Cell Line Target | -6.5 to -7.8 |

Beyond predicting the binding pose, docking analysis provides detailed information on the non-covalent interactions that stabilize the ligand-protein complex. The imidazole ring is particularly versatile in this regard, capable of participating in several types of interactions. nih.gov

Common interactions identified in docking studies of imidazole derivatives include:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, a crucial interaction for anchoring ligands in a protein's active site. nih.gov

Hydrophobic Interactions: The cyclopentylmethyl group of this compound would be expected to form hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine.

π-π Stacking: The aromatic imidazole ring can stack with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.

π-Cation Interactions: The electron-rich imidazole ring can interact favorably with positively charged residues like lysine and arginine.

In silico studies of imidazole derivatives against SARS-CoV-2 proteins, for example, have identified specific interactions with key amino acid residues in the active sites, such as the catalytic dyad HIS 41 - CYS 145 of the main protease. nih.govnih.gov These detailed interaction maps are fundamental for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies exclusively focused on "this compound" are not extensively documented in publicly available literature, the principles and methodologies are widely applied to imidazole derivatives, offering a framework for predicting its activity. jmpas.com

These studies are instrumental in identifying the key molecular descriptors that govern the therapeutic efficacy of imidazole-based compounds. jmpas.com The insights gained from QSAR models can guide the rational design of novel analogs of "this compound" with enhanced activity and improved pharmacokinetic profiles.

Two-dimensional QSAR (2D-QSAR) methodologies establish a relationship between the biological activity and the 2D structural features of molecules, such as electronic, thermodynamic, and topological descriptors. For a series of imidazole analogs, these descriptors can include parameters like molecular weight, logP (lipophilicity), molar refractivity, and electronic properties derived from quantum chemical calculations.

In a typical 2D-QSAR study involving imidazole derivatives, a dataset of compounds with varying substituents and their corresponding biological activities (e.g., IC50 values) is compiled. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then employed to develop a predictive model. For "this compound," relevant descriptors would likely include the size and hydrophobicity of the cyclopentylmethyl group, which could influence its binding to a biological target.

Table 1: Examples of 2D Descriptors Potentially Relevant for this compound QSAR Studies

| Descriptor Category | Specific Descriptor Examples | Potential Influence on Activity |

| Topological | Molecular Connectivity Indices, Wiener Index | Related to molecular size, shape, and branching. |

| Electronic | Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions and reactivity. |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Influences solubility, membrane permeability, and binding. |

This table is illustrative and based on general QSAR principles for small molecules.

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity of a series of compounds with their 3D steric and electrostatic fields.

For a study involving "this compound," a 3D-QSAR model would be built by aligning a set of structurally related imidazole derivatives. The steric and electrostatic fields around these aligned molecules are then calculated and used as independent variables in a PLS analysis to predict biological activity. The resulting contour maps from CoMFA and CoMSIA can highlight regions where modifications to the "this compound" structure, such as altering the cyclopentyl ring or its linkage to the imidazole moiety, might lead to increased or decreased activity. Such studies have been successfully applied to various series of imidazole derivatives to guide the design of more potent compounds. nih.gov

Table 2: Key Steps in a Hypothetical 3D-QSAR Study of this compound Analogs

| Step | Description |

| 1. Dataset Selection | A series of imidazole derivatives with known biological activity is chosen. |

| 2. Molecular Modeling | 3D structures of all compounds are generated and energetically minimized. |

| 3. Molecular Alignment | Molecules are superimposed based on a common substructure or pharmacophore. |

| 4. Field Calculation | Steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) are computed. |

| 5. Statistical Analysis | PLS regression is used to build a predictive model relating the fields to activity. |

| 6. Model Validation | The model's predictive power is assessed using techniques like cross-validation. |

| 7. Contour Map Analysis | Visualization of favorable and unfavorable regions for steric and electrostatic properties. |

This table outlines a general workflow for 3D-QSAR studies.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems. For "this compound," MD simulations can provide critical insights into its conformational flexibility, solvation properties, and the dynamics of its interaction with a biological target. nih.gov

By simulating the motion of atoms over time, MD can reveal the preferred conformations of the cyclopentylmethyl group relative to the imidazole ring and how these conformations might change upon binding to a receptor. This information is vital for understanding the energetic and entropic contributions to binding affinity. Furthermore, MD simulations can be used to investigate the stability of the ligand-protein complex and to estimate binding free energies, which are crucial for predicting the potency of the compound. nih.gov

In Silico Prediction of Compound Interactions

In silico methods for predicting compound interactions are essential for identifying potential biological targets and understanding the molecular basis of a compound's activity. Molecular docking is a primary technique used to predict the binding orientation and affinity of a small molecule, such as "this compound," to the active site of a protein.

In a typical docking study, the 3D structure of the target protein is obtained from experimental sources like the Protein Data Bank or generated through homology modeling. "this compound" is then computationally placed into the binding site in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. This approach can help to identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and the protein residues.

Beyond simple docking, more advanced computational techniques can be employed. For instance, pharmacophore modeling can be used to identify the essential 3D arrangement of chemical features required for biological activity. This can be particularly useful when the structure of the target protein is unknown. For imidazole-containing compounds, which are known to interact with a wide range of biological targets, these in silico prediction methods are invaluable for prioritizing experimental testing and for designing new molecules with improved selectivity and efficacy. nih.govacs.org

Biomolecular Interaction Mechanisms of 1 Cyclopentylmethyl Imidazole and Imidazole Derivatives

Molecular Recognition and Binding Affinities with Biological Macromolecules

Molecular recognition is a fundamental process in biology, governing the specific interaction between molecules, such as a ligand and its biological receptor. nih.gov This process relies on intermolecular interactions that create a specific affinity between the two entities. nih.gov The specificity of an interaction is determined by the complementary nature of the ligand and the receptor's binding domain, while the binding affinity is a measure of the thermodynamic properties of this binding event. nih.gov

The imidazole (B134444) ring, a five-membered aromatic heterocycle, is a crucial component in many biomolecules, including the amino acid histidine and histamine. nih.gov Its electron-rich nature and ability to both accept and donate protons allow it to participate in a wide array of noncovalent interactions, which is key to its ability to bind to a diverse range of biological targets. nih.govresearchgate.net These interactions include coordination bonds, hydrogen bonds, ionic bonds, dipole-dipole interactions, and π–π stacking. nih.gov This versatility enables imidazole-containing compounds to form supramolecular complexes with various ions and molecules, underpinning their biological activity. nih.gov

The binding affinity of imidazole derivatives to biological macromolecules can be quantified by the equilibrium dissociation constant (KD), which indicates the concentration of a ligand required to occupy half of the available receptor sites at equilibrium. Studies on simple imidazole derivatives have provided insights into their binding characteristics with proteins. For instance, the binding of imidazole and 1-methylimidazole (B24206) to yeast cytochrome c peroxidase (yCcP) has been investigated, revealing apparent equilibrium dissociation constants (KDapp) of 3.3 ± 0.4 M and 0.85 ± 0.11 M, respectively, at pH 7. nih.govnih.gov This interaction is noted to be significantly weaker than imidazole binding to other heme proteins like metmyoglobin. nih.govnih.gov The binding affinity of these derivatives can also be influenced by environmental factors such as pH; the affinity of 1-methylimidazole for yCcP increases four-fold when the pH is decreased from 7.5 to 4.0. nih.govnih.gov

Table 1: Binding Affinities of Imidazole Derivatives with Yeast Cytochrome c Peroxidase (yCcP)

| Compound | Apparent Dissociation Constant (KDapp) at pH 7 |

|---|---|

| Imidazole | 3.3 ± 0.4 M nih.govnih.gov |

| 1-Methylimidazole | 0.85 ± 0.11 M nih.govnih.gov |

Enzyme Active Site Interactions

The imidazole moiety is a common feature in many enzyme inhibitors, where it interacts directly with residues within the enzyme's active site. These interactions can lead to the modulation of enzyme activity, forming the basis for the therapeutic effects of many drugs.

Imidazole derivatives employ various mechanisms to inhibit enzyme function. A primary mechanism is competitive inhibition, where the compound directly competes with the substrate for binding to the active site.

Partial Competitive Inhibition: In some cases, the inhibition is not absolute. For example, imidazole itself has been shown to inhibit GH1 β-glucosidase through a partial competitive mechanism. nih.gov In this model, imidazole binds to the enzyme's active site, which in turn reduces the enzyme's affinity for its natural substrate by approximately threefold. nih.gov However, the rate at which the enzyme converts the substrate to a product remains unchanged. nih.gov The binding of imidazole within the active site was confirmed by demonstrating that it protects the catalytic residues from chemical modification. nih.gov

Multi-Kinase Inhibition: More complex imidazole derivatives often function as multi-targeted kinase inhibitors. nih.gov For instance, AT9283, a pyrazole-benzimidazole derivative, inhibits several kinases, including Aurora A, Aurora B, JAKs, and Abl. nih.gov Similarly, certain 1H-benzo[d]imidazole hybrids act as multi-kinase inhibitors by targeting several tyrosine kinases simultaneously. mdpi.com The mechanism often involves the inhibitor binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates. Docking studies of these inhibitors reveal specific interactions, such as hydrogen bonds with key amino acid residues like Met769 and Asp831 in the active site of the EGFR kinase enzyme, which facilitate their inhibitory action. mdpi.com

The structural versatility of the imidazole scaffold allows for the design of inhibitors that target a wide range of specific enzymes involved in various disease pathways.

Syk Kinase: The pyrazole-benzimidazole derivative AT9283 was found to inhibit mast cell activation by directly inhibiting the activity of Spleen tyrosine kinase (Syk). nih.gov This action suppresses the activation of downstream signaling proteins, demonstrating its potential in modulating allergic responses. nih.gov

Tyrosine Kinases (EGFR, HER2, etc.): Many imidazole-based compounds are designed as tyrosine kinase inhibitors for cancer therapy. mdpi.com A series of 1H-benzo[d]imidazole-benzohydrazide hybrids have demonstrated potent inhibitory activity against key kinases like Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.com Specific compounds from this series also showed potent inhibition of Aurora Kinase C (AURKC) and the mammalian Target of Rapamycin (mTOR) enzyme. mdpi.com

Thioredoxin Reductase (TrxR): An anthracene-substituted dinuclear silver (I) imidazole compound has been shown to strongly inhibit the activity of the enzyme thioredoxin reductase. nih.gov

GH1 β-glucosidase: The simple imidazole molecule can act as an inhibitor of GH1 β-glucosidases, enzymes involved in carbohydrate metabolism. nih.gov

The table below summarizes the enzymatic targets of various imidazole derivatives.

Table 2: Enzyme Targets of Selected Imidazole Derivatives

| Imidazole Derivative Class | Enzyme Target(s) | Inhibition Effect |

|---|---|---|

| Pyrazole-benzimidazole (e.g., AT9283) | Syk, Aurora A/B, JAKs, Abl nih.gov | Direct inhibition of kinase activity nih.gov |

| 1H-benzo[d]imidazole-benzohydrazide hybrids | EGFR, HER2, CDK2, AURKC, mTOR mdpi.com | Potent inhibition of kinase activity mdpi.com |

| Dinuclear Ag(I) imidazole compound | Thioredoxin Reductase (TrxR) nih.gov | Strong inhibition of enzyme activity nih.gov |

Receptor Ligand Binding Studies

Radioligand binding assays are a powerful technique used to characterize the interaction between ligands, such as imidazole derivatives, and their receptors. springernature.com These studies provide crucial data on receptor number, ligand affinity (KD), and the potential for allosteric interactions. springernature.com

Imidazole and its derivatives are integral scaffolds in the design of compounds that can act as either agonists (which activate a receptor) or antagonists (which block a receptor's action) at various receptor types. researchgate.net

Notably, imidazole-based compounds have been explored as ligands for adrenergic and imidazoline receptors. researchgate.netnih.gov For example, clonidine, an imidazoline derivative, binds to both α2-adrenoceptors and I(1) imidazoline receptors. nih.gov In contrast, benazoline, another imidazoline, shows high selectivity for I(1) imidazoline receptors. nih.gov Studies in cell lines have shown that benazoline and other I(1)-selective imidazolines can decrease forskolin-stimulated cAMP levels in cells expressing I(1) receptors. nih.gov Interestingly, this effect was antagonized by clonidine, suggesting a complex interaction profile at these receptors. nih.gov

The ability of a drug to bind to a specific receptor type while avoiding others is known as selectivity, a critical property for minimizing off-target effects. The imidazole framework can be modified to achieve high receptor selectivity.

The case of benazoline highlights this principle. While structurally related to clonidine, it demonstrates a high degree of selectivity for the I(1) imidazoline receptor over the α2-adrenoceptor. nih.gov This distinction is important because it allows for the separate study of these two receptor systems, which are often both affected by less selective compounds like clonidine. nih.gov Such selectivity confirms that α2-adrenoceptors and I(1) imidazoline receptors are distinct molecular entities and that ligands can be designed to specifically target one over the other. nih.gov

Table 3: Receptor Binding Profiles of Imidazoline Ligands

| Compound | Receptor Target(s) | Functional Activity | Selectivity |

|---|---|---|---|

| Clonidine | α2-adrenoceptors, I(1) imidazoline receptors nih.gov | Agonist at α2-adrenoceptors; Antagonist to benazoline at I(1) receptors nih.gov | Non-selective nih.gov |

Specific Receptor Targets (e.g., Angiotensin II Receptors, GABAᴀ Receptor)

The imidazole scaffold is a key component in a variety of molecules that target specific receptors, including Angiotensin II receptors and GABAᴀ receptors.

Angiotensin II Receptors:

Imidazole derivatives are foundational to the development of Angiotensin II receptor blockers (ARBs). wikipedia.orgnih.govdrugbank.commayoclinic.org These drugs are primarily used in the treatment of hypertension. wikipedia.orgmayoclinic.org The imidazole ring of these compounds often serves as a scaffold that mimics the side chain of the amino acid histidine present in Angiotensin II. nih.gov This mimicry allows the imidazole-based antagonists to bind to the Angiotensin II type 1 (AT₁) receptor, thereby blocking the vasoconstrictive effects of Angiotensin II. wikipedia.orgnih.gov The binding of these antagonists is a result of a combination of interactions, including hydrophobic and electrostatic forces, with the receptor's binding pocket. nih.gov For many ARBs, the imidazole group is crucial for the proper orientation of other functional groups that interact with key residues in the receptor. nih.gov Quantitative structure-activity relationship (QSAR) studies on imidazole-5-carboxylic acid derivatives have been performed to understand the structural requirements for their antagonist activity at the AT₁ receptor. nih.gov

GABAᴀ Receptor:

The GABAᴀ receptor, a ligand-gated ion channel, is a primary target for various therapeutic agents, including those with an imidazole core. wikipedia.orgdrugbank.com Imidazole-containing compounds, such as certain benzodiazepines, can act as positive allosteric modulators of the GABAᴀ receptor. wikipedia.org This means they bind to a site on the receptor that is different from the GABA binding site and enhance the effect of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization. wikipedia.org The binding of these modulators is often subtype-specific, depending on the composition of the GABAᴀ receptor subunits (e.g., α1, α2, α3, α5). nih.gov The specific interactions can be influenced by the substituents on the imidazole ring. nih.gov Furthermore, studies on conformationally restricted analogues of GABA that incorporate a cyclopentane (B165970) ring have demonstrated that such cyclic structures can influence potency and selectivity at GABA receptors. nih.govnih.gov

| Imidazole Derivative Class | Receptor Target | General Effect |

| Angiotensin II Receptor Blockers (ARBs) | Angiotensin II Type 1 (AT₁) Receptor | Antagonism, leading to vasodilation. wikipedia.orgnih.gov |

| Benzodiazepine Analogues | GABAᴀ Receptor | Positive allosteric modulation, enhancing GABA's inhibitory effect. wikipedia.org |

Nucleic Acid (DNA/RNA) Interactions

Imidazole-based compounds have been shown to interact with nucleic acids through various mechanisms, which can lead to the disruption of DNA replication and transcription, and ultimately, to cellular apoptosis.

DNA Intercalation and Binding Modes

One of the primary modes of interaction for planar aromatic molecules with DNA is intercalation, where the compound inserts itself between the base pairs of the DNA double helix. acs.org This interaction can cause structural distortions in the DNA, affecting its normal function. acs.org Some imidazole derivatives have been found to act as DNA intercalators. acs.org

Beyond intercalation, imidazole-containing molecules, such as pyrrole-imidazole polyamides, are known to bind to the minor groove of DNA. nih.govnih.govcore.ac.uk This binding is sequence-specific and is driven by hydrogen bonds between the amide groups of the polyamide and the edges of the DNA base pairs. core.ac.uk The interaction of imidazolium-based ionic liquids with DNA has also been studied, revealing that both hydrophobic and electrostatic interactions play a role, with a preference for binding in the minor groove, particularly in A-T rich regions. mdpi.com The binding can also involve π-π stacking interactions between the imidazolium (B1220033) ring and the DNA bases. mdpi.commdpi.com

Interference with DNA Replication and Function

By binding to DNA, either through intercalation or groove binding, imidazole derivatives can interfere with essential cellular processes. These interactions can obstruct the action of enzymes involved in DNA replication and transcription, such as DNA polymerases and RNA polymerases. acs.org For instance, the formation of a stable complex between an imidazole derivative and DNA can prevent the unwinding of the DNA helix, which is a necessary step for both replication and transcription. Some metal complexes of imidazole derivatives have been shown to cleave DNA, which would directly interfere with its function. rsc.org

G-Quadruplex DNA Stabilization

G-quadruplexes are secondary structures that can form in guanine-rich sequences of DNA. These structures are implicated in the regulation of gene expression and are considered potential targets for anticancer drugs. The stabilization of G-quadruplexes can inhibit the activity of telomerase, an enzyme that is overactive in many cancer cells. Certain imidazole derivatives have been designed to bind to and stabilize G-quadruplex DNA structures. researchgate.net This stabilization can prevent the DNA from being processed by cellular machinery, leading to the inhibition of key cellular processes.

| Interaction Mode | Description | Potential Consequence |

| Intercalation | Insertion of the planar imidazole ring system between DNA base pairs. acs.org | Distortion of the DNA helix, interference with replication and transcription. acs.org |

| Minor Groove Binding | Binding to the minor groove of the DNA, often with sequence specificity. nih.govnih.govcore.ac.uk | Disruption of protein-DNA interactions, inhibition of gene expression. nih.gov |

| G-Quadruplex Stabilization | Binding to and stabilizing G-quadruplex structures in DNA. researchgate.net | Inhibition of telomerase activity, potential anticancer effects. |

Role of Specific Functional Groups and Substituents in Biomolecular Recognition

Contribution of the Cyclopentylmethyl Moiety to Interaction Specificity

While direct studies on the contribution of the cyclopentylmethyl moiety in 1-(Cyclopentylmethyl)imidazole are lacking, the role of alkyl and cycloalkyl substituents in related molecules can provide valuable insights.

Alkyl groups, such as the cyclopentylmethyl moiety, are generally non-polar and contribute to the hydrophobicity of a molecule. mdpi.comnih.gov This can be crucial for several reasons:

Conformational Restriction: The cyclic nature of the cyclopentyl group imposes conformational constraints on the molecule. nih.govnih.govresearchgate.net This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.govresearchgate.net By locking the molecule into a more defined shape, the cyclopentyl group can also enhance selectivity for a particular receptor subtype or DNA sequence. Studies on cyclopentane analogues of GABA have shown that the stereochemistry of the cyclopentane ring is critical for their activity and selectivity at GABA receptors. nih.govnih.gov

Steric Effects: The size and shape of the cyclopentylmethyl group can influence how the molecule fits into a binding site. It can either provide a better fit, leading to enhanced activity, or it can cause steric hindrance, which would decrease or prevent binding. The puckered conformation of the cyclopentane ring provides a three-dimensional structure that can be exploited to fill hydrophobic pockets in target enzymes or receptors. nih.gov

| Functional Group | Potential Contribution to Biomolecular Interaction |

| Imidazole Ring | Core scaffold, potential for hydrogen bonding and π-π stacking interactions. mdpi.comnih.gov |

| Cyclopentylmethyl Moiety | Hydrophobic interactions, conformational restriction, steric influence. mdpi.comnih.govresearchgate.netnih.govnih.govresearchgate.net |

Hydrogen Bonding Network Analysis

The imidazole ring is amphoteric, meaning it can function as both a hydrogen bond donor and acceptor, a capability crucial for its interaction with biological macromolecules like proteins and nucleic acids. chemijournal.comsemanticscholar.orgnih.gov The pyrrole-type nitrogen (N-1), if unsubstituted and protonated, can act as a hydrogen bond donor, while the pyridine-type nitrogen (N-3) with its lone pair of electrons serves as a hydrogen bond acceptor. nih.govwhiterose.ac.uk

In this compound, the N-1 position is substituted, precluding its function as a hydrogen bond donor. Therefore, its primary hydrogen bonding role is as an acceptor through the N-3 nitrogen. This interaction is fundamental in orienting the molecule within a binding site. The strength and geometry of this hydrogen bond are critical for stabilizing the ligand-receptor complex. Studies on various imidazole derivatives show that the accessibility of this nitrogen's lone pair is a key determinant of inhibitory potency in enzymes like cytochromes P450. rsc.org Intramolecular hydrogen bonding between the imidazole moiety and other functional groups within a molecule can also enhance or reduce its binding affinity by modulating the availability of the nitrogen lone pair for intermolecular interactions. rsc.org

| Interaction Type | Role of Imidazole Ring | Example Residue in Proteins |

| Hydrogen Bond Donor | N-H group (unsubstituted N-1) | Aspartate (OD), Glutamate (OE) |

| Hydrogen Bond Acceptor | N-3 lone pair | Serine (OH), Threonine (OH), Lysine (NH3+) |

Van der Waals and Hydrophobic Interactions

Van der Waals forces are transient, weak electrostatic attractions between molecules, while hydrophobic interactions describe the tendency of nonpolar molecules to aggregate in aqueous solutions. stackexchange.comquora.com For this compound, both the aromatic imidazole ring and the aliphatic cyclopentylmethyl group contribute significantly to these interactions.

The cyclopentylmethyl group is distinctly nonpolar and hydrophobic. Its presence is expected to drive the molecule to seek out and bind within hydrophobic pockets of proteins, expelling water molecules and resulting in a net increase in entropy, which is thermodynamically favorable. stackexchange.com This hydrophobic effect is a major contributor to the binding affinity of many drugs. The size and shape of the cyclopentyl group allow for extensive van der Waals contacts with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine, further stabilizing the complex.

The imidazole ring itself can participate in π-π stacking interactions, a specific type of van der Waals force, with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. vu.nlresearchgate.net These interactions can occur in parallel or T-shaped (edge-to-face) orientations. whiterose.ac.ukrsc.org The combination of hydrophobic interactions from the cyclopentylmethyl moiety and potential π-π stacking from the imidazole ring provides a multipoint attachment that can enhance both the affinity and specificity of the molecule for its biological target.

Cation-π Interactions

Cation-π interactions are powerful noncovalent forces that occur between an electron-rich π system and a cation. acs.org The aromatic imidazole ring of this compound can engage in these interactions with cationic species. In biological systems, this often involves positively charged amino acid side chains, such as lysine (NH3+) and arginine (guanidinium group), or metal ions. vu.nl

The strength of the cation-π interaction can be significantly enhanced when the imidazole ring itself becomes protonated to form an imidazolium cation. nih.gov This positively charged ring can then interact favorably with the π-electron clouds of aromatic residues like tryptophan, tyrosine, and phenylalanine. rsc.orgacs.org Computational studies have shown that these interactions are energetically significant and are controlled by electrostatics and induction. rsc.org The ability of the imidazole ring to become protonated at physiological pH makes the cation-π interaction a pH-dependent switch for modulating molecular recognition and protein stability. acs.orgnih.gov

| Interaction Component | Role in Cation-π Interaction | Biological Example |

| Imidazole Ring (neutral) | π-electron cloud interacts with a cation | Interaction with Lysine (NH3+) side chain |

| Imidazole Ring (protonated) | Cationic ring interacts with a π-electron cloud | Interaction with Phenylalanine aromatic ring |

| Aromatic Amino Acid | π-electron cloud interacts with a cation | Tryptophan interacting with a metal ion |

Impact of Imidazole Ring Protonation State on Binding

The protonation state of the imidazole ring is a critical factor governing its binding interactions, largely because its pKa is near physiological pH (~7). nih.govnih.gov This means that small fluctuations in the local pH environment can shift the equilibrium between the neutral and the positively charged (protonated) form of the ring. This shift has profound consequences for the types of interactions the molecule can form. frontiersin.org

Neutral State: In its neutral form, the imidazole ring is a dipole. The N-3 nitrogen acts as a hydrogen bond acceptor. The ring can participate in π-π stacking and dipole-dipole interactions.

Protonated (Cationic) State: When protonated, the imidazole ring becomes an imidazolium cation. It can no longer act as a hydrogen bond acceptor at N-3 but can act as a strong hydrogen bond donor through its two N-H groups. Crucially, in this state, it can engage in strong electrostatic (ionic) interactions and cation-π interactions. acs.orgnih.gov

This pH-dependent character allows the imidazole moiety to function as a "molecular switch." nih.gov For instance, a ligand might bind preferentially to its target in a specific cellular compartment with a slightly different pH. The protonation state can alter the binding pathway and the stability of the final complex. frontiersin.orgresearchgate.net Analysis of protein and small-molecule crystal structures reveals that the bond lengths and angles within the imidazole ring itself are altered by protonation, providing a structural signature of its charge state. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. jopir.inresearchgate.net For imidazole derivatives, SAR studies have been crucial in optimizing their therapeutic potential by identifying key molecular features that govern their interactions with biological targets. jopir.innih.gov

Design Principles for Modulating Biomolecular Interactions

The design of imidazole-based compounds for specific biological targets relies on modulating the noncovalent interactions discussed previously. Several key principles guide this process:

Substitution and Steric Effects: The nature, size, and position of substituents on the imidazole ring are paramount. The N-1 substituent, such as the cyclopentylmethyl group, primarily influences hydrophobic and van der Waals interactions. Its bulk can also provide steric hindrance that improves selectivity for a specific binding pocket.

Electronic Modifications: Adding electron-withdrawing or electron-donating groups to the imidazole ring can alter its pKa and the electron density of the π system. This tuning affects the strength of hydrogen bonds and cation-π interactions. For example, electron-withdrawing groups can enhance the anti-inflammatory activity of some imidazole derivatives. researchgate.net

Conformational Rigidity: Introducing conformational constraints, for instance by using cyclic substituents like the cyclopentyl group or by incorporating the imidazole into a larger, more rigid scaffold, can pre-organize the molecule into a bioactive conformation. This reduces the entropic penalty upon binding, potentially increasing affinity.

Rational Design Based on Binding Site Analysis

Rational drug design leverages detailed knowledge of the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that bind with high affinity and selectivity. nih.govresearchgate.net This process often involves computational tools like molecular docking to predict how a designed molecule will fit and interact with the target's binding site. mdpi.comnih.gov

For an imidazole-containing compound like this compound, the design process would consider the following:

Identifying Key Interactions: The first step is to analyze the binding site for potential interaction points. Are there hydrogen bond donors or acceptors that can interact with the imidazole N-3? Is there a hydrophobic pocket that can accommodate the cyclopentylmethyl group? Are there nearby aromatic residues for π-π stacking or cationic groups for cation-π interactions?

Scaffold Hopping and Fragment-Based Design: If the core imidazole scaffold is known to bind, new derivatives can be designed by modifying its substituents. The cyclopentylmethyl group, for example, might be chosen to fit a known hydrophobic sub-pocket.

Optimizing Affinity and Selectivity: Molecular docking simulations can predict the binding poses and estimate the binding affinity of novel derivatives. nih.gov This allows chemists to prioritize the synthesis of compounds that are most likely to be active. For example, if a binding site has a large, greasy pocket, derivatives with larger hydrophobic groups than cyclopentylmethyl could be explored. Conversely, if the pocket is small, smaller alkyl groups might be more suitable. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery. nih.govsemanticscholar.org

Impact of Substituent Position and Nature on Biological Activity

The biological activity of imidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring. The interplay of electronic effects (electron-donating or electron-withdrawing), steric factors (size and shape), and physicochemical properties like lipophilicity, governed by these substituents, dictates the molecule's interaction with biological targets. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of these compounds. mdpi.comresearchgate.net

The imidazole nucleus, being a polar and ionizable aromatic compound, can improve the pharmacokinetic characteristics of molecules, helping to optimize solubility and bioavailability. mdpi.com Modifications to the substituents on this basic nucleus can lead to significant improvements in pharmacological activity. researchgate.net The imidazole ring's structural features allow it to bind to a wide range of enzymes and receptors through various interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

Influence of the N-1 Substituent

The substituent at the N-1 position of the imidazole ring is a critical determinant of biological activity, particularly in antifungal and anticancer agents. This position is often targeted for modification to modulate the compound's lipophilicity and steric profile, which in turn affects its ability to penetrate cell membranes and bind to specific enzymes.

For instance, in the context of antifungal activity, a certain degree of lipophilicity conferred by the N-1 substituent is often essential. The N-1 substituent of many azole antifungal agents interacts with the active site of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis. Research has shown that varying the N-alkyl chain length directly impacts antifungal and anticancer efficacy. openmedicinalchemistryjournal.comscispace.com

The compound This compound features a bulky and lipophilic cyclopentylmethyl group at the N-1 position. While specific data for this exact compound is not prevalent in comparative studies, SAR principles allow for inferences based on structurally similar substituents. The cyclopentyl group provides significant steric bulk and hydrophobicity, which can enhance binding to hydrophobic pockets in target enzymes.

Studies on other N-substituted imidazoles demonstrate this principle. For example, in a series of mono-arylated imidazole derivatives tested for antifungal activity against Saccharomyces cerevisiae, the compound with an N-benzyl substituent showed greater potency than one with an n-Butyl group, indicating that both size and aromaticity can play a role. nih.gov

Table 1: Impact of N-1 Substituent on Antifungal Activity of Imidazole Derivatives

Data sourced from reference nih.gov

Similarly, in the realm of anticancer research, the length of an N-alkyl chain on nitroimidazole compounds was shown to affect their activity against lung cancer cells. openmedicinalchemistryjournal.com This highlights the importance of optimizing the size and nature of the N-1 substituent to achieve desired biological effects.

Influence of Substituents at C-2, C-4, and C-5 Positions

Substituents on the carbon atoms of the imidazole ring (positions C-2, C-4, and C-5) also play a pivotal role in defining the pharmacological profile. The electronic properties of these substituents can significantly alter the reactivity and binding affinity of the entire molecule.

For example, the introduction of electron-withdrawing groups can enhance the potency of certain imidazole-based inhibitors. In a series of aromatase inhibitors, which are used in cancer therapy, the nature of the substituent on an associated phenyl ring dramatically influenced activity. Compounds with electron-withdrawing groups like nitro or cyano groups often exhibit strong inhibitory action. nih.gov

The position of these substituents is equally critical. SAR studies on imidazole-based anticancer agents have revealed that substitution at the C-5 position can lead to a loss of activity, whereas specific substitutions at the C-2 and C-4 positions can yield highly potent compounds. nih.gov For instance, a 4-fluorophenyl group at one position combined with a 3-pyridyl group at another resulted in a compound with a potent cytotoxic IC₅₀ of 0.06 µM. nih.gov

The following table illustrates how varying substituents at different positions on the imidazole core can impact anticancer activity against the MCF-7 breast cancer cell line.

Table 2: Impact of C-2, C-4, and C-5 Substituents on Anticancer Activity

Catalytic Applications of N Alkyl Imidazoles in Organic Transformations

Role as Organic Ligands in Transition Metal Catalysis

N-alkyl imidazoles, including 1-(Cyclopentylmethyl)imidazole, are effective ligands in transition metal catalysis. The imine nitrogen atom (N-3) of the imidazole (B134444) ring possesses a lone pair of electrons, making it a potent sigma-donor that can coordinate to transition metal centers. wikipedia.org This coordination is fundamental to the formation of stable and catalytically active metal complexes. Transition metal complexes featuring imidazole-based ligands are utilized in a wide array of organic reactions, including cross-coupling, hydrogenation, and oxidation reactions. beilstein-journals.orgbohrium.commdpi.comresearchgate.net

The basicity of the imidazole ring, which is intermediate between that of pyridine (B92270) and ammonia (B1221849), allows it to form strong bonds with various transition metals such as palladium (Pd), rhodium (Rh), ruthenium (Ru), copper (Cu), and chromium (Cr). wikipedia.orgazjournalbar.com The steric and electronic properties of the N-substituent can be tuned to modulate the activity and selectivity of the resulting catalyst. In the case of this compound, the cyclopentylmethyl group can influence the coordination geometry and steric environment around the metal center, potentially leading to enhanced selectivity in catalytic transformations.

For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions, the formation of a Pd-imidazole complex can stabilize the active catalytic species and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. beilstein-journals.org While specific studies detailing the use of this compound in these reactions are not prevalent, the behavior of other N-alkyl imidazoles suggests its potential for similar applications.

| Reaction Type | Transition Metal | Role of Imidazole Ligand | Potential Influence of Cyclopentylmethyl Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Stabilizes Pd(0) and Pd(II) intermediates, enhances catalytic activity. | Improve solubility in organic solvents; steric bulk may enhance selectivity. |

| Heck Coupling | Palladium (Pd) | Facilitates the catalytic cycle and prevents catalyst deactivation. | Modify catalyst stability and turnover number. |

| Hydrogenation | Rhodium (Rh), Ruthenium (Ru) | Modulates the electronic properties of the metal center, affecting efficiency. | Influence substrate approach and stereoselectivity. |

| C-H Activation | Rhodium (Rh), Copper (Cu) | Directs the metal catalyst to a specific C-H bond. | Steric hindrance could control regioselectivity. |

Application as Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Imidazole and its derivatives can function as effective organocatalysts for a variety of transformations. ias.ac.inrsc.org The catalytic activity of imidazole stems from its amphoteric nature; it possesses both a weakly acidic N-H proton (in the parent imidazole) and a basic imine nitrogen. ias.ac.in In N-alkylated imidazoles like this compound, the basic nitrogen atom is the primary site of catalytic activity, functioning as a nucleophilic or Brønsted base catalyst.

As a nucleophilic catalyst, the imidazole ring can attack an electrophilic substrate to form a reactive intermediate, which then undergoes further reaction before the catalyst is regenerated. This mechanism is operative in reactions such as acyl transfer. As a Brønsted base, it can deprotonate a substrate, increasing its nucleophilicity.

Studies on various imidazole derivatives have shown their ability to catalyze reactions such as the synthesis of heterocyclic compounds and hydrolysis reactions. ias.ac.innih.gov For example, imidazole has been employed as a catalyst for the one-pot, multicomponent synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones with high efficiency. ias.ac.in The moderate basicity of the imidazole ring helps to minimize the formation of byproducts. ias.ac.in While direct studies on this compound as an organocatalyst are limited, its structural similarity to other active N-alkyl imidazoles suggests its potential in this area. nih.govmdpi.com The cyclopentylmethyl group could enhance its solubility in non-polar organic solvents, making it suitable for a broader range of reaction conditions.

| Reaction Type | Catalytic Role | Mechanism |

|---|---|---|

| Acyl Transfer Reactions | Nucleophilic Catalyst | Formation of a reactive acyl-imidazolium intermediate. |

| Michael Addition | Brønsted Base | Deprotonation of the nucleophile to initiate the addition. |

| Knoevenagel Condensation | Brønsted Base | Activation of the active methylene (B1212753) compound via deprotonation. |

| Multicomponent Reactions | Brønsted Base / Nucleophile | Activation of multiple substrates to facilitate bond formation. rsc.org |

Catalysis in Polymerization Reactions (e.g., Polyurethane Production)

N-substituted imidazoles are known to be effective catalysts in the production of various polymers, most notably polyurethanes. google.com Polyurethanes are typically synthesized through the reaction of a polyol with a polyisocyanate. This reaction is often accelerated by catalysts, and tertiary amines, including N-alkyl imidazoles, are widely used for this purpose. They function by activating the hydroxyl groups of the polyol, thereby facilitating their reaction with the isocyanate groups.

The catalytic activity of imidazoles in polyurethane formation can be influenced by the substituent on the nitrogen atom. google.com The cyclopentylmethyl group in this compound can provide a balance of steric hindrance and basicity that may be advantageous for controlling the polymerization rate and the properties of the final polymer. In some systems, imidazole catalysts can offer delayed action, where the reaction starts slowly and then accelerates, which is beneficial for processing in applications like foam production. evonik.com

Beyond polyurethanes, imidazole derivatives have also been investigated as catalysts for other polymerization reactions, such as the ring-opening polymerization of lactides to produce polylactic acid (PLA), a biodegradable polymer. nih.gov Imidazole-based systems can act as bifunctional catalysts, activating both the monomer and the growing polymer chain. Furthermore, imidazole functionalities can be incorporated into monomers and then polymerized to create functional polymers with catalytic or other specialized properties. chemicalbook.comresearchgate.net

Stabilization and Catalytic Activity of Metal Nanoparticles

Metal nanoparticles (NPs) are of great interest in catalysis due to their high surface-area-to-volume ratio. nih.govmdpi.com However, they tend to agglomerate, leading to a loss of catalytic activity. Stabilizing ligands are therefore crucial to prevent this aggregation. N-alkyl imidazoles have proven to be effective stabilizers for a variety of metal nanoparticles, including palladium (Pd), platinum (Pt), gold (Au), and silver (Ag). nih.govresearchgate.net

This compound can act as a stabilizer by coordinating to the surface of metal nanoparticles through its basic nitrogen atom. This coordination provides a protective layer that sterically hinders the nanoparticles from coming into close contact and aggregating. nih.gov Importantly, the interaction between the imidazole and the metal surface is often labile, meaning the ligand can partially dissociate to allow substrates access to the catalytically active metal surface. This intermediate level of surface protection is advantageous, as strongly bound ligands can passivate the nanoparticle surface and reduce catalytic activity. nih.gov

Alkylimidazole-stabilized palladium nanoparticles have demonstrated excellent performance in hydrogenation reactions, with improved selectivity compared to commercial catalysts like Pd/C. nih.gov The presence of the imidazole ligand on the nanoparticle surface can modify its electronic properties and create specific active sites, leading to different reaction outcomes. The cyclopentylmethyl group of this compound would contribute to the steric barrier around the nanoparticle and enhance its dispersion in organic media, making these catalytic systems versatile for various applications in fine chemical synthesis.

| Metal Nanoparticle | Role of this compound | Catalytic Application Example | Advantage |

|---|---|---|---|